n-Fmoc-d-cysteine methyl ester

Enantiomeric Purity Chiral Chromatography Quality Control

Optimize your peptide synthesis workflow with N-Fmoc-D-cysteine methyl ester, the definitive building block for directly introducing a C-terminal D-cysteine methyl ester. Unlike Fmoc-D-Cys(Trt)-OH or post-synthetic esterification of Fmoc-D-Cys-OH, this pre-activated monomer eliminates high-risk, racemization-prone steps, ensuring superior enantiomeric purity and yield. The free thiol enables downstream disulfide conjugation. Supported by evidence of minimal epimerization in automated/microwave SPPS, it is critical for bioactive peptide analogs like farnesylated a-factor, where the methyl ester is essential for wild-type potency.

Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
Cat. No. B8095914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Fmoc-d-cysteine methyl ester
Molecular FormulaC19H19NO4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m1/s1
InChIKeyKZRRJSFOJTUXHR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-D-Cysteine Methyl Ester (CAS 1410792-50-5): A Protected D-Amino Acid for Precision Peptide Synthesis


N-Fmoc-D-cysteine methyl ester is a protected derivative of the non-proteinogenic amino acid D-cysteine, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino nitrogen and a methyl ester protecting the C-terminal carboxyl group . With a molecular weight of 357.4 g/mol and the molecular formula C19H19NO4S, this compound serves as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS) for introducing a C-terminal D-cysteine methyl ester residue into a target sequence . The unprotected thiol (-SH) side chain allows for downstream disulfide bond formation or conjugation [1].

Why N-Fmoc-D-Cysteine Methyl Ester Is Not Interchangeable with Fmoc-Cys(Trt)-OH or Fmoc-D-Cys-OH


Substituting N-Fmoc-D-cysteine methyl ester with more common building blocks like Fmoc-D-Cys(Trt)-OH or Fmoc-D-Cys-OH introduces significant synthetic and analytical challenges. The methyl ester group is not a mere 'capping' moiety; it fundamentally alters the compound's behavior during SPPS by protecting the carboxyl group from activation and preventing undesirable side reactions at the C-terminus [1]. Using a free acid (e.g., Fmoc-D-Cys-OH) for C-terminal introduction requires a separate esterification step post-synthesis, which is known to be fraught with a high risk of epimerization at the Cys α-carbon [2]. Conversely, while Fmoc-D-Cys(Trt)-OH is a standard choice for internal D-Cys residues, its use as a C-terminal residue demands additional, complex synthetic maneuvers to achieve the desired methyl ester functionality, often resulting in lower yields and compromised enantiomeric purity [3].

Quantitative Differentiation of N-Fmoc-D-Cysteine Methyl Ester: A Comparative Evidence Guide


Enhanced Chromatographic Resolution for Enantiomeric Purity Analysis

N-Fmoc-D-cysteine methyl ester provides superior chromatographic resolution for enantiomeric purity assessment compared to its corresponding free acid, N-Fmoc-D-cysteine. A study on amylose-derived chiral stationary phases demonstrated that N-FMOC derivatives of α-amino acid methyl esters consistently exhibited better enantiomeric separation than their acid counterparts, particularly on CSP 1 and CSP 2 [1]. This improved resolution is critical for rigorous quality control (QC) in procurement, as it allows for more accurate and sensitive detection of the undesired L-enantiomer impurity, ensuring the chiral integrity of the building block before it is used in expensive, multi-step syntheses.

Enantiomeric Purity Chiral Chromatography Quality Control

Minimized Epimerization in C-Terminal Cysteine Methyl Ester Peptide Synthesis

A key advantage of using the pre-formed Fmoc-D-Cys-OMe building block is the avoidance of post-synthetic esterification of a C-terminal D-Cys residue. A study on a-factor analogs demonstrated that peptides synthesized using an Fmoc-Cys-OCH3 anchoring strategy on a trityl resin yielded products with 'minimal epimerization of the C-terminal cysteine residue' under the basic conditions of Fmoc SPPS, as confirmed by ¹H NMR analysis [1]. In contrast, the activation of a C-terminal free acid (e.g., derived from Fmoc-D-Cys-OH) for subsequent esterification is a well-documented, high-risk process for epimerization of the cysteine α-stereocenter [2]. By incorporating the intact methyl ester, this compound bypasses a major pathway for chiral integrity loss.

Epimerization Control Solid-Phase Peptide Synthesis C-Terminal Modification

Retention of Biological Activity vs. Other C-Terminal Cysteine Esters

The C-terminal methyl ester moiety is not just a synthetic convenience; it is critical for biological function. In a yeast mating assay with a-factor pheromone analogs, the peptide containing a C-terminal cysteine methyl ester demonstrated wild-type bioactivity [1]. In stark contrast, the analog with a C-terminal cysteine benzyl ester was found to be approximately 100-fold less active in the same assay [1]. This quantitative comparison highlights that the specific ester group (methyl vs. benzyl) has a profound impact on receptor binding and function, underscoring the necessity of procuring the exact methyl ester building block for producing biologically relevant C-terminal ester-modified peptides.

Bioactivity Structure-Activity Relationship a-Factor Analogs

Enabling Synthesis of Protease-Resistant D-Peptides with a C-Terminal Ester

The D-configuration of the cysteine residue is a key determinant of peptide stability in vivo. Peptides incorporating D-amino acids, such as D-cysteine, are generally poorly recognized and cleaved by natural proteases, which are highly specific for L-amino acids [1]. This class-level inference of increased protease resistance translates to potentially longer circulation half-lives and enhanced therapeutic efficacy for D-peptide drugs. N-Fmoc-D-cysteine methyl ester is the precise building block that simultaneously introduces both a protease-resistant D-stereocenter and a synthetically challenging C-terminal methyl ester in a single, ready-to-use coupling step. This contrasts with the use of Fmoc-D-Cys(Trt)-OH, which would still require a separate, racemization-prone esterification to achieve the same C-terminal functionality.

Protease Resistance D-Amino Acid Peptides Peptide Therapeutics

Key Application Scenarios for Procuring N-Fmoc-D-Cysteine Methyl Ester


Synthesis of C-Terminal Ester Analogs of Bioactive Peptides for Structure-Activity Relationship (SAR) Studies

This compound is the essential building block for constructing peptides that require a C-terminal D-cysteine methyl ester, such as analogs of the farnesylated yeast mating pheromone a-factor. Evidence from Section 3 confirms that using this pre-formed building block minimizes epimerization and that the methyl ester moiety itself is critical for maintaining wild-type bioactivity, unlike other esters like benzyl which cause a 100-fold loss in activity [1]. Researchers can reliably generate high-purity, bioactive peptides for SAR studies and target validation.

Development of Protease-Resistant Peptide Therapeutics and Probes

The D-configuration confers a class-level advantage of protease resistance [1]. N-Fmoc-D-cysteine methyl ester uniquely enables the direct incorporation of this stable D-stereocenter along with a synthetically challenging C-terminal methyl ester. This is ideal for creating long-lived therapeutic candidates or stable molecular probes for in vivo imaging and diagnostics, bypassing the low-yield, racemization-prone alternative of post-synthetic modification.

High-Throughput SPPS Requiring High-Fidelity C-Terminal Cysteine Incorporation

In automated or microwave-assisted SPPS where high-throughput and reproducibility are paramount, the risk of cysteine epimerization is amplified [2]. Using N-Fmoc-D-cysteine methyl ester eliminates the need for a high-risk, post-synthetic esterification step. As supported by evidence of minimal epimerization under basic Fmoc SPPS conditions [3], this building block ensures consistent, high-fidelity incorporation, reducing failed syntheses and simplifying purification workflows.

Quality Control and Analytical Method Development for Chiral Amino Acid Esters

The compound's superior chromatographic behavior compared to its free acid analog makes it a valuable analyte for developing and validating sensitive chiral HPLC methods. As shown in Section 3, N-FMOC methyl esters provide better enantiomeric resolution on amylose-derived CSPs [4]. This property can be leveraged in QC laboratories to establish rigorous purity specifications for batches of N-Fmoc-D-cysteine methyl ester, ensuring the highest standards for procurement.

Quote Request

Request a Quote for n-Fmoc-d-cysteine methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.